1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and carboxylic acids.
Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.
Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione: This compound also contains a chlorophenyl group but has an imidazole ring instead of a triazole ring.
4-(2,4-dimethylphenyl)-1-phenyl-1,3-dihydro-imidazole-2-thione: This compound features a dimethylphenyl group and an imidazole ring, similar to the triazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-5-4-6-16(12(11)2)21-18(24)17-20-13(3)23(22-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,21,24) |
InChI Key |
BHSNLLHVDPMRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.